Ethyl [6-amino-5-cyano-4-(2,6-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
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Overview
Description
ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, cyano, and dichlorophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at elevated temperatures, using catalysts such as disulfonic acid imidazolium chloroaluminate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reaction conditions are carefully selected to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-AMINO-4-ARYL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-CARBOXYLATES
- 6-AMINO-4-(4-METHOXYPHENYL)-5-CYANO-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLES
Uniqueness
ETHYL 2-[6-AMINO-5-CYANO-4-(2,6-DICHLOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activities. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C17H14Cl2N4O3 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
ethyl 2-[6-amino-5-cyano-4-(2,6-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H14Cl2N4O3/c1-2-25-12(24)6-11-15-13(14-9(18)4-3-5-10(14)19)8(7-20)16(21)26-17(15)23-22-11/h3-5,13H,2,6,21H2,1H3,(H,22,23) |
InChI Key |
GWCITHNIFCGAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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